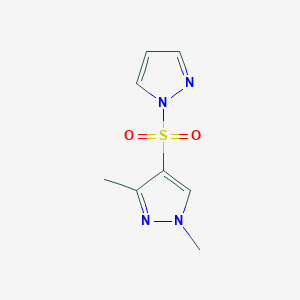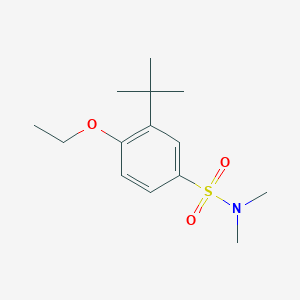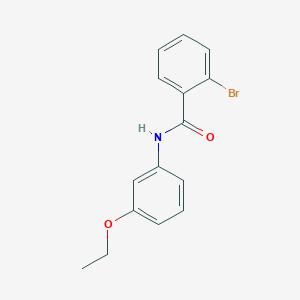![molecular formula C14H18N6O B4577577 7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4577577.png)
7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives involves various chemical reactions. For instance, compounds can be synthesized through reactions involving dimethylformamide-dimethylacetal (DMFDMA) leading to various derivatives with potential biological activity (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008; T. Farghaly, 2008).
Molecular Structure Analysis
Molecular structure determination is pivotal, utilizing techniques like X-ray crystallography, IR, NMR, and mass spectrometry. For example, the molecular structure of related compounds has been elucidated through such methods, providing insight into their structural integrity and potential interactions (Sobhi M. Gomha & T. Farghaly, 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the synthesis of novel derivatives with significant properties. Reactions with active methylene compounds, hydrazine hydrate, hydroxylamine, and heterocyclic amines afford a range of substituted derivatives, showcasing their versatile reactivity and potential for generating compounds with varied biological activities (T. Farghaly, 2008).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments. The crystal structure, in particular, can reveal information about molecular interactions and stability (L. Canfora, S. Pillet, E. Espinosa, & G. Ruisi, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Compound Synthesis
Research has led to the synthesis of various pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and pyrido[2,3‐d]pyrimidine derivatives, including those incorporating thiazolo[3,2‐a]benzimidazole moieties. These compounds have shown moderate effects against bacterial and fungal species, indicating potential for antimicrobial applications (Abdel‐Aziz et al., 2008).
Analogues of Formycins
Methyl derivatives of 7-amino and 7-keto pyrazolo(4,3-d)pyrimidines have been synthesized as analogues of formycins A and B. These derivatives exhibit unique spectral properties and chemical shifts, contributing to our understanding of pyrimidine chemistry (Wierzchowski et al., 1980).
Pyridino[2,3-d]pyrimidin-4-one Derivatives
The synthesis of 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine and its reactions have led to new derivatives of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one, expanding the scope of pyrimidine chemistry (Hassneen & Abdallah, 2003).
Antimicrobial Activities
Some synthesized compounds, particularly those derived from triazolo[4,3-a]pyrimidin-5(1H)-one, have been tested for their antimicrobial activities, revealing potential as antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Potential Cardiovascular Agents
Derivatives such as 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have been identified as inhibitors of cAMP phosphodiesterase, suggesting their potential as new cardiovascular agents (Novinson et al., 1982).
Propiedades
IUPAC Name |
11-[3-(dimethylamino)propyl]-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-10-16-14-15-9-11-12(20(14)17-10)5-8-19(13(11)21)7-4-6-18(2)3/h5,8-9H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFPFADZJKMVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)
![2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4577530.png)

![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)
![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)
![4-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4577548.png)
![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)


